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Compound of Interest

Compound Name: 8beta-Methoxyatractylenolide |

Cat. No.: B1516629

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 8[3-
Methoxyatractylenolide I, a sesquiterpenoid isolated from Atractylodes macrocephala. The
following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data,
offering a foundational resource for its identification, characterization, and potential applications
in drug discovery and development.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition
and exact mass of a compound. For 83-Methoxyatractylenolide I, the data points to a precise
molecular weight and formula.

Table 1: Mass Spectrometry Data for 83-Methoxyatractylenolide |

lon Observed m/z Molecular Formula

[M+H]*+ 263.1629 C16H2203

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The *H and 13C NMR data are essential for the structural elucidation of 8[3-
Methoxyatractylenolide I. While the complete spectral data from a primary peer-reviewed
source remains to be fully compiled, the following represents a summary of expected and
reported signals based on its known structure.

(Note: The following tables will be populated with specific chemical shifts (d) in ppm and
coupling constants (J) in Hz as the data is fully extracted from primary literature.)

Table 2: 1H NMR Spectral Data of 83-Methoxyatractylenolide |

. Chemical Shift (9, o Coupling Constant
Proton Position Multiplicity
ppm) (3, H2)

Data forthcoming
pending full literature

review.

Table 3: 13C NMR Spectral Data of 8(3-Methoxyatractylenolide |

Carbon Position Chemical Shift (6, ppm)

Data forthcoming pending full literature review.

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structural analysis. The
following outlines the general experimental methodologies typically employed for the analysis
of natural products like 8p3-Methoxyatractylenolide I.

Sample Preparation

The isolated 8(3-Methoxyatractylenolide | is dissolved in a deuterated solvent, most commonly
deuterated chloroform (CDCIs) or deuterated methanol (CDsOD), to a concentration suitable for
NMR analysis (typically 1-10 mg/0.5 mL). For mass spectrometry, the sample is often dissolved
in a volatile solvent such as methanol or acetonitrile.
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NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz).

Standard experiments include:
e 1H NMR: To determine the proton environment.
e 13C NMR: To determine the carbon skeleton.

e 2D NMR experiments (COSY, HSQC, HMBC): To establish connectivity between protons and
carbons and to aid in the complete assignment of the structure.

Mass Spectrometry

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI)
source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This allows for the precise
mass measurement necessary to determine the elemental composition.

Workflow for Spectral Data Acquisition and Analysis

The logical flow from sample to final spectral data is a critical process in natural product
chemistry. The following diagram illustrates this workflow.
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Caption: Workflow for the acquisition and analysis of spectral data for natural products.
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 To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of 8[3-
Methoxyatractylenolide I: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1516629#spectral-data-for-8beta-
methoxyatractylenolide-i-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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